6H-Benzo[c]chromen-1-ol
Description
Structural Significance within Benzo[c]chromenes and Related Heterocycles
The 6H-Benzo[c]chromene framework consists of a benzene (B151609) ring fused to a chromene ring system. chim.it This arrangement results in a dibenzo[b,d]pyran structure. The specific compound, 6H-Benzo[c]chromen-1-ol, is characterized by a hydroxyl group at the first position of this tricyclic system. The heterocyclic ring of the chromene moiety adopts a slightly distorted screw boat conformation. nih.gov
The structural features of 6H-benzo[c]chromenes allow for various chemical reactions. The presence of a hydroxyl group makes the aromatic ring susceptible to electrophilic aromatic substitution, enabling further functionalization. Additionally, the compound can undergo oxidation to form derivatives like 6H-benzo[c]chromen-6-one. smolecule.com
Role as a Core Scaffold in Natural Products and Synthetic Chemistry
The 6H-benzo[c]chromene scaffold is the backbone of the phytocannabinoid class of compounds, most notably found in the Cannabis sativa plant. chim.it Well-known cannabinoids such as Tetrahydrocannabinol (THC) are structurally derivatives of this compound. smolecule.comconsensus.app For instance, the systematic name for the primary psychoactive component of cannabis, Δ9-THC, is (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol. consensus.appwikipedia.org
Beyond cannabinoids, the benzo[c]chromene core is present in other natural products. Pulchrol, a compound isolated from the roots of Bourreria pulchra, is a 6H-benzo[c]chromene derivative. smolecule.commdpi.com Urolithins, which are metabolites of ellagitannins found in various foods, are hydroxylated 6H-benzo[c]chromen-6-one derivatives. researchgate.netmdpi.com
The significance of this scaffold has spurred the development of numerous synthetic strategies by organic and pharmaceutical chemists. chim.it These methods aim to construct the tricyclic core and introduce various functional groups to create novel derivatives with potential therapeutic applications. Synthetic approaches include intramolecular Diels-Alder reactions, palladium-catalyzed couplings, and domino reactions. chim.itrsc.org
Historical Context of Benzo[c]chromene Research
Research into benzo[c]chromene derivatives has a rich history, largely driven by the study of cannabinoids. The American chemist Roger Adams first discovered Hexahydrocannabinol (B1216694) (HHC), a saturated analog of THC, in 1944 through the hydrogenation of THC. nih.gov The first total stereoselective synthesis of a naturally occurring cannabinoid, specifically a hexahydro-6H-benzo[c]chromen-1-ol derivative, was a significant milestone in the field. nih.govchemrxiv.org
The identification of the 6H-benzo[c]chromene framework in plant metabolites like pulchrol has further broadened the scope of research beyond cannabinoids. smolecule.com In recent years, interest has also grown in semi-synthetic cannabinoids based on the benzo[c]chromene structure, with compounds like HHC being identified in the European drug market in the early 2020s. europa.eu The development of new synthetic methodologies continues to be an active area of research, reflecting the enduring importance of the 6H-benzo[c]chromene scaffold. chim.itacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-benzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPAQYZWMFVHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 6h Benzo C Chromen 1 Ol and Its Analogs
Classical and Established Synthetic Methodologies
Traditional methods for synthesizing the benzo[c]chromene core often rely on condensation, cyclization, and cycloaddition reactions. These established routes provide fundamental frameworks for creating the tricyclic structure.
Condensation Reactions (e.g., Pechmann, Friedel-Crafts, Perkin)
Condensation reactions are a cornerstone in the synthesis of the 6H-Benzo[c]chromen-1-ol skeleton. The Pechmann condensation, for instance, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions to form a coumarin, which can be a precursor to the benzo[c]chromene structure. derpharmachemica.comresearchgate.net This method is valued for its simplicity and the use of readily available starting materials. researchgate.net
The Friedel-Crafts reaction is another powerful tool, typically involving the alkylation or acylation of an aromatic ring. In the context of this compound synthesis, intramolecular Friedel-Crafts reactions are particularly useful for cyclization. rsc.org For example, acid-catalyzed cyclization of phenolic precursors, often using a Lewis acid like aluminum chloride, can construct the core benzo[c]chromene scaffold. Temperature control is a critical parameter in these reactions to minimize side products.
The Perkin reaction, a condensation between an aromatic aldehyde and an acid anhydride (B1165640), can also be employed to generate precursors for this compound. smolecule.comwikipedia.org This reaction yields α,β-unsaturated aromatic acids which can then be further manipulated to form the desired heterocyclic system. wikipedia.org
| Reaction Name | Description | Key Features |
| Pechmann Condensation | Reaction of a phenol with a β-ketoester in the presence of an acid catalyst. derpharmachemica.comresearchgate.net | Simple procedure, uses readily available starting materials. researchgate.net |
| Friedel-Crafts Reaction | Alkylation or acylation of an aromatic ring, often used for intramolecular cyclization to form the benzo[c]chromene core. rsc.org | Requires a Lewis acid catalyst; temperature control is crucial. |
| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated aromatic acid. smolecule.comwikipedia.org | The product serves as an intermediate for further cyclization. |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a key step in many synthetic routes to this compound and its derivatives. These reactions form the pyran ring of the benzo[c]chromene system. Often, this involves the cyclization of a biaryl intermediate. chim.ittubitak.gov.tr For instance, biaryl-2-carboxylic acids can be cyclized to form 6H-benzo[c]chromen-6-ones, which are versatile intermediates. orgsyn.org Various methods, including those that are metal-free, have been developed for this transformation. orgsyn.org Another approach involves the intramolecular aryl-aryl coupling of arylbenzyl ethers. chim.it
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction provides a powerful method for constructing the carbocyclic and heterocyclic rings of the benzo[c]chromene framework. chim.it This cycloaddition reaction can be performed either intramolecularly or intermolecularly. chim.itnih.gov In some strategies, an intermolecular Diels-Alder reaction between a diene and a dienophile is used to construct a biaryl ester, which is then cyclized to the benzo[c]chromene core. chim.it High pressure can be utilized to facilitate these reactions. acs.orggoogle.com A notable example is the reaction of 1-(alkoxy/alkyl-phenyl)buta-1,3-dienes with a dienophile like methyl propiolate. chim.it Another approach involves an intermolecular Diels-Alder reaction of 3-alkenyl chromenes followed by an aromatization step to yield functionalized 6H-benzo[c]chromenes. rsc.org
Metal-Catalyzed Synthetic Routes
Modern organic synthesis has increasingly relied on metal-catalyzed reactions to achieve high efficiency and selectivity. The synthesis of this compound has benefited significantly from these advancements, particularly through the use of palladium and copper catalysts.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium catalysis has proven to be highly effective in the synthesis of the 6H-benzo[c]chromene scaffold. chim.itfigshare.com Palladium-catalyzed intramolecular direct arylation of halobenzyl aryl ethers is one such method that provides excellent yields and high selectivity. chim.it
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, is widely used to synthesize the biaryl precursors necessary for benzo[c]chromene synthesis. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron species with an organohalide. wikipedia.org For example, a Suzuki-Miyaura coupling can be used to form a biaryl intermediate, which then undergoes lactonization to yield a 6H-benzo[c]chromen-6-one. tubitak.gov.trresearchgate.net There are also one-pot procedures that combine a Suzuki-Miyaura cross-coupling with a subsequent oxidative lactonization, catalyzed by palladium nanoparticles, to directly form benzo[c]chromenones. chemrxiv.org
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Palladium | Intramolecular Direct Arylation | Halobenzyl aryl ethers | Excellent yield and high selectivity. chim.it |
| Palladium | Suzuki-Miyaura Coupling | Organoboron species and organohalides | Forms biaryl intermediates for subsequent cyclization. tubitak.gov.trresearchgate.net |
| Palladium Nanoparticles | Domino Suzuki-Miyaura/Oxidative Lactonization | Arylboronic acids and 2-halobenzoates | One-pot synthesis of benzo[c]chromenones. chemrxiv.org |
Copper-Catalyzed C-H Oxygenation
Copper-catalyzed reactions have also emerged as a valuable tool in the synthesis of benzo[c]chromenes. orgsyn.org Specifically, copper-catalyzed remote C-H oxygenation of biaryl-2-carboxylic acids provides a direct route to 6H-benzo[c]chromen-6-ones. orgsyn.org This method is particularly effective for electron-rich and neutral substrates. orgsyn.org The use of copper as a catalyst is advantageous due to its low cost and toxicity compared to other transition metals. researchgate.net
Rhodium-Catalyzed Cycloaddition
Rhodium-catalyzed reactions, particularly [2+2+2] cycloadditions, represent a powerful method for constructing the tricyclic core of this compound. acs.org This strategy involves the regioselective synthesis of the benzo[c]chromenol core through the reaction of 1,7-enynes with derivatives of tetrolic acid, catalyzed by a cationic rhodium complex. acs.org The reaction typically proceeds at room temperature. acs.org
A key feature of this method is the ability to control regioselectivity and enantioselectivity through the careful selection of chiral ligands. acs.orgfigshare.com For instance, using different BINAP-derived ligands can direct the reaction to yield specific regioisomers with high enantiomeric excess. acs.org Computational studies suggest that the origin of regioselectivity differs depending on the ligand used. acs.orgfigshare.com The proposed catalytic cycle begins with the coordination of the rhodium complex to the 1,7-enyne, followed by intramolecular oxidative coupling to form a rhodacycle intermediate. acs.org This intermediate then couples with an alkyne to form the final benzo[c]chromene product. acs.org
Researchers have demonstrated that this transformation is effective for a variety of substrates, including orcinol-, divarinol-, and olivetol-derived 1,7-enynes. acs.org Furthermore, a three-component cascade reaction catalyzed by Rh(III) has been developed for the synthesis of 6H-benzo[c]chromenes, involving the annulation of aryl ketone O-acyloximes, quinones, and acetone. researchgate.netrsc.org This approach is noted for its high efficiency, atom economy, and broad substrate scope. rsc.org
Table 1: Ligand Effect on Rh-Catalyzed [2+2+2] Cycloaddition
| Ligand | Catalyst System | Key Outcome | Reference |
|---|---|---|---|
| (S)-BINAP (L1) | [Rh(cod)₂]OTf | Moderate yield and enantiomeric excess. | acs.org |
| (S)-DTBM-BINAP (L2) | [Rh(cod)₂]OTf | Best regio- and enantioselectivities among screened BINAP series. | acs.org |
| (R,R)-BenzP* | [Rh(cod)₂]OTf | Governs regioselectivity differently from (S)-DTBM-BINAP. | acs.org |
Metal-Free and Green Chemistry Approaches
In line with the principles of green chemistry, several metal-free methods have been developed for the synthesis of the 6H-benzo[c]chromene scaffold.
A notable metal-free approach utilizes visible light to mediate the intramolecular direct C-H arylation for synthesizing the 6H-benzo[c]chromene ring. rsc.org This method involves treating (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, under irradiation from blue light-emitting diodes (LEDs). rsc.org This process avoids the need for transition-metal catalysts, ligands, additives, and high temperatures. rsc.org
The reaction mechanism is believed to proceed via a photoinduced Base-promoted Homolytic Aromatic Substitution (photo-BHAS). researchgate.net An electron donor-acceptor complex forms between the dimsyl anion (generated from KOtBu and DMSO) and the halo-substituted ether substrate. rsc.orgresearchgate.net This complex initiates an electron transfer upon photostimulation, leading to the cyclization reaction. rsc.orgchim.it The methodology demonstrates good tolerance for various functional groups. rsc.org
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. An oxidant-free, three-component synthesis has been established for producing 7-amino-6H-benzo[c]chromen-6-ones, which are analogs of the target scaffold. nih.govresearchgate.net This reaction is catalyzed by Scandium(III) triflate (Sc(OTf)₃) under green conditions, reacting primary amines, β-ketoesters, and 2-hydroxychalcones. nih.gov
In this strategy, both the B and C rings of the chromene structure are constructed simultaneously from acyclic precursors, forming four new bonds (two C-C, one C-N, and one C-O) in one operation. nih.govresearchgate.net The proposed mechanism involves the initial formation of a β-enaminone intermediate, which then undergoes a Michael addition with the 2-hydroxychalcone, followed by intramolecular cyclization, dehydration, lactonization, and aromatization. nih.govresearchgate.net A key advantage of this method is that the final aromatization step occurs without the need for an external oxidant. nih.govresearchgate.net
Photostimulated Cyclization and C-H Arylation
Stereoselective Synthesis of Benzo[c]chromen-1-ol Stereoisomers
Controlling the stereochemistry during synthesis is crucial, as different stereoisomers can have distinct biological activities. A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com
Several methodologies have been successfully applied to the stereoselective synthesis of benzo[c]chromen-1-ol stereoisomers. As mentioned previously, the rhodium-catalyzed [2+2+2] cycloaddition can be rendered highly enantioselective by using appropriate chiral ligands, allowing access to enantioenriched products. acs.org
A stereodivergent dual catalysis approach has been used for the synthesis of all four stereoisomers of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which features the this compound core. researchgate.net This method uses a combination of an iridium(I) catalyst and a zinc(II) catalyst with specific chiral ligands to control the stereochemical outcome of the key bond-forming step, providing selective access to each stereoisomer from the same set of starting materials under identical conditions. researchgate.net Additionally, a one-step stereoselective synthesis of the (6aR,9R,10aR)-HHC isomer has been reported. europa.eu
Continuous Flow Chemistry for Benzo[c]chromen-1-ol Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.com This technology has been applied to the synthesis of Δ⁸-THC and Δ⁹-THC, which are isomers of this compound, starting from cannabidiol (B1668261) (CBD). nih.govacs.org
In a typical setup, a solution of CBD in a suitable solvent is mixed with an acid catalyst and pumped through a heated flow reactor, which can be energized by microwaves or ultrasound to accelerate the reaction. nih.govacs.org The use of a continuous flow system allows for precise control over reaction parameters like temperature and residence time, enabling process optimization and large-scale production, potentially yielding kilograms of product. nih.gov For example, using p-toluenesulfonic acid in hexane (B92381) within a microwave-assisted continuous flow reactor completed the cyclization of CBD in just 5 minutes. nih.govacs.org
Table 2: Influence of Solvents and Acids on Flow Synthesis of THC from CBD
| Solvent | Acid | Key Outcome | Reference |
|---|---|---|---|
| Hexanes | p-Toluenesulfonic acid (pTsOH) | Yielded a mixture of 91% Δ⁸-THC and 9% Δ⁹-THC in 5 minutes. | nih.govacs.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | p-Toluenesulfonic acid (pTsOH) | Produced an almost 1:1 ratio of Δ⁹-THC and Δ⁸-THC. | acs.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Camphor sulfonic acid (CSA) | Minimal unwanted isomer formation, with less than 1% CBD remaining. | acs.org |
Synthesis of O-Substituted Benzo[c]chromen-1-ol Derivatives
Modification of the hydroxyl group at the C-1 position is a common strategy to create derivatives with potentially altered properties. A straightforward method for synthesizing O-substituted derivatives of tetrahydrocannabinol involves the reaction of the parent compound with various electrophiles. asianpubs.org
This synthesis is typically carried out in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF). asianpubs.org The base deprotonates the phenolic hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the electrophile (e.g., an alkyl or acyl halide) to form a new ether or ester linkage. asianpubs.org The reactions are generally rapid, with complete conversion often achieved within 30 to 60 minutes. asianpubs.org This method has been used to prepare a series of derivatives, including those with benzyloxy and chlorobenzyloxy groups. asianpubs.org
Reactivity and Mechanistic Investigations of 6h Benzo C Chromen 1 Ol
Electrophilic Aromatic Substitution Reactions
The phenolic ring of 6H-Benzo[c]chromen-1-ol and its analogs is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl group. smolecule.com This reactivity allows for the introduction of various functional groups onto the aromatic core.
A key example of this reactivity is observed in the synthesis of polycyclic analogs. In a study focused on the reactions of phloroglucinol, an acid-promoted electrophilic aromatic substitution was utilized to construct a tetrahydro-6H-benzo[c]chromen-1-ol derivative. The reaction involves the nucleophilic attack of an electron-rich aromatic system, such as resorcinol (B1680541), onto an electrophilic species generated from a diol precursor, leading to the formation of the chromene ring system. sfu.ca The first step in this process is the attack by the aromatic ring on an electrophile, which creates a resonance-stabilized carbocation (a sigma complex), temporarily disrupting the ring's aromaticity. sfu.ca Deprotonation in the final step restores aromaticity and yields the substituted product.
Oxidation Reactions and Derivative Formation (e.g., to 6H-Benzo[c]chromen-6-one)
The benzylic C-H bonds at the 6-position of the 6H-benzo[c]chromene core are susceptible to oxidation, providing a direct route to the corresponding 6H-Benzo[c]chromen-6-one derivatives. tubitak.gov.trresearchgate.net These lactones are significant as they form the core structure of many naturally occurring compounds and are valuable synthetic intermediates. tubitak.gov.trresearchgate.netmdpi.comclockss.org
Several methods have been developed for this transformation. A metal-free approach involves the oxidation of biaryl-2-carboxylic acids using potassium peroxydisulfate (B1198043) (K₂S₂O₈) in the presence of a catalytic amount of silver nitrate (B79036) in an acetonitrile/water solvent system. orgsyn.org Another effective and environmentally conscious method employs 70% aqueous tert-butyl hydroperoxide (TBHP) as the oxidant with catalytic potassium iodide (KI) and pyridine (B92270) in acetonitrile. clockss.org This system efficiently oxidizes a range of substituted 6H-benzo[c]chromenes to their corresponding 6H-benzo[c]chromen-6-ones in high yields. clockss.org The optimization of this reaction found that using 3 equivalents of 70% aqueous TBHP with 10% molar ratios of both KI and pyridine at 80 °C provided the best results. clockss.org
| Oxidant System | Catalyst/Additive | Solvent | Key Features | Source |
|---|---|---|---|---|
| Potassium Peroxydisulfate (K₂S₂O₈) | Silver Nitrate (AgNO₃) | Acetonitrile / Water | Metal-free O-H/C-H dehydrogenative coupling from biaryl-2-carboxylic acid precursor. | orgsyn.org |
| tert-Butyl Hydroperoxide (TBHP) | Potassium Iodide (KI) / Pyridine | Acetonitrile | Eco-friendly, metal-free oxidation of the benzylic position. Effective for structurally diverse substrates. | clockss.org |
| Chromium(VI) or Lead(IV) oxidants | N/A | Varies | Older method requiring stoichiometric amounts of toxic heavy metals. | orgsyn.org |
Hydroboration and Functionalization
Hydroboration is a powerful tool for the functionalization of unsaturated benzo[c]chromene derivatives, allowing for the stereoselective introduction of hydroxyl groups. This is particularly relevant in the synthesis of hexahydrocannabinol (B1216694) (HHC) analogs from tetrahydrocannabinol (THC) precursors, which possess a tetrahydro-6H-benzo[c]chromen-1-ol core. nih.gov
In one synthetic route, the double bond within a (6aR,10aS)-3-(benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol intermediate was subjected to hydroboration. nih.govresearchgate.net The use of a bulky hydroborating agent, thexylborane, followed by an oxidative workup with sodium hydroxide (B78521) and hydrogen peroxide, afforded the corresponding hexahydro-6H-benzo[c]chromene-1,8-diol. nih.govresearchgate.net This reaction proceeds with high diastereoselectivity, yielding the (6aR,8S,9S,10aS) isomer with a 97:3 selectivity. nih.govresearchgate.net This demonstrates the utility of hydroboration in accessing specific stereoisomers by controlling the facial selectivity of the boron addition to the double bond.
Radical-Mediated Transformations
Radical reactions provide unique pathways for both the formation and functionalization of the 6H-benzo[c]chromene scaffold. researchgate.net These transformations often proceed under mild conditions and exhibit distinct reactivity patterns compared to ionic mechanisms.
One innovative method involves a photocatalytically triggered radical cyclization. acs.orgacs.org This process begins with the C-H sulfenylation of an o-benzyl-protected phenol (B47542) to create an S-aryl dibenzothiophenium salt. acs.orgacs.orgacs.org A single-electron transfer to this salt, induced by a photocatalyst like Ir(ppy)₃, leads to the selective cleavage of the S-Aryl bond, generating an aryl radical. acs.orgacs.org Mechanistic studies show this radical undergoes a kinetically favored 5-exo-trig cyclization. acs.orgacs.org The resulting intermediate then undergoes a ring expansion, driven by rearomatization, to deliver the final 6H-benzo[c]chromene product in good to excellent yields. acs.orgacs.org
Another application of radical chemistry is seen in the hydrodeborylation radical chain reaction. This method was used to synthesize (6aR,9R,10aS)-3-(benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol from a hydroboration intermediate. nih.govchemrxiv.org The organoborane is converted to the corresponding alkane under an air atmosphere with the addition of 4-tert-butylcatechol, providing a method for reductive functionalization. nih.govchemrxiv.org
Mechanisms of Novel Benzo[c]chromene-Forming Reactions
The construction of the core 6H-benzo[c]chromene ring system has been the subject of extensive research, leading to the development of several novel and efficient synthetic strategies. These methods often rely on transition-metal catalysis or cascade reactions to build the tricyclic framework. researchgate.net
Palladium-Catalyzed Reactions: A prevalent strategy involves the intramolecular coupling of two aromatic rings. One such method is a domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization. chemrxiv.org This one-pot synthesis can be catalyzed by palladium nanoparticles in an aqueous, aerobic environment, representing an environmentally benign route to 6H-benzo[c]chromen-6-ones. chemrxiv.org Another approach uses palladium catalysis for the intramolecular direct-arylation of 2-bromobenzyl-α-naphthyl ethers to afford the biaryl linkage needed for cyclization. researchgate.net
Diels-Alder Cycloaddition: A metal-free approach utilizes an intermolecular Diels-Alder reaction between a 3-vinyl-2H-chromene and a dienophile like methyl propiolate. rsc.orgresearchgate.net This cycloaddition is highly regioselective and is followed by an oxidative aromatization of the resulting cyclohexadiene intermediate to furnish the functionalized 6H-benzo[c]chromene scaffold in high yields. rsc.orgresearchgate.net DFT calculations have confirmed that the mechanism is a concerted, though slightly asynchronous, process. rsc.org
Photostimulated C-H Arylation: A transition-metal-free synthesis has been developed using visible light. rsc.org In this method, (2-halobenzyl) phenyl ethers are cyclized using potassium tert-butoxide in DMSO under irradiation from blue LEDs. The proposed mechanism involves the formation of an electron donor-acceptor complex between the dimsyl anion (from DMSO and base) and the starting ether, which initiates an electron transfer to trigger the photocyclization. rsc.org
| Reaction Type | Key Reagents/Catalysts | Mechanism Highlights | Source |
|---|---|---|---|
| Domino Suzuki-Miyaura/Lactonization | Pd(OAc)₂, K₃PO₄, PCy₃ | One-pot Pd-catalyzed cross-coupling followed by oxidative lactonization in water. | chemrxiv.org |
| Diels-Alder/Aromatization | Metal-free (thermal) | Regioselective [4+2] cycloaddition of a vinyl chromene and an alkyne, followed by oxidation. | rsc.orgresearchgate.net |
| Photocatalytic Radical Cyclization | Ir(ppy)₃, light | Aryl radical formation from a sulfonium (B1226848) salt, 5-exo-trig cyclization, and ring expansion. | acs.orgacs.org |
| Visible-Light C-H Arylation | KOtBu, DMSO, blue LEDs | Transition-metal-free, photostimulated intramolecular cyclization via an electron donor-acceptor complex. | rsc.org |
| Domino Michael/Michael/Hemiacetalization | Organocatalysts | Diastereodivergent synthesis of hexahydro derivatives from nitrostyrenes and heptenals. | nih.gov |
Computational and Theoretical Studies of 6h Benzo C Chromen 1 Ol
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the mechanisms and energetics of chemical reactions involving the 6H-benzo[c]chromene scaffold.
Researchers have employed DFT calculations to confirm the concerted nature of the intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, a key step in a metal-free approach to synthesize substituted 6H-benzo[c]chromenes. rsc.org The energetic analysis of the transition states located through these calculations successfully corroborated the experimentally observed regioselectivity and reactivity trends. rsc.org
In another study, DFT calculations at the M06/6-311++G(d,p)/SDD (Rh)//M06/6-31G(d)/LanL2DZ (Rh) level of theory were used to explore the mechanism of a rhodium-catalyzed [2 + 2 + 2] cycloaddition for constructing the benzo[c]chromen-1-ol backbone. acs.org The calculations revealed that with the (R,R)-BenzP* ligand, the oxidative coupling step determines the chirality. acs.org One enantiomeric intermediate, ent-INT-5, was found to be 4.5 kcal/mol more stable than its counterpart, INT-5. However, it faced a significantly higher energy barrier of 22.3 kcal/mol for the subsequent step, which was 8.4 kcal/mol more endergonic than the alternative pathway, explaining the observed enantioselectivity. acs.org DFT was also used to calculate the Gibbs free energy for the rotation barrier of an axially chiral product, which was found to be 32.3 kcal/mol, indicating high stereochemical stability. acs.org
Furthermore, DFT has been applied to study the substituent effect on the reaction enthalpies of individual steps in various reaction mechanisms for related chroman-6-ol (B1254870) derivatives. researchgate.net These studies, using the B3LYP functional, have shown that electron-donating substituents generally increase proton dissociation enthalpy (PDE) and proton affinity (PA), while electron-withdrawing groups increase ionization potentials (IP) and electron transfer enthalpy (ETE). researchgate.net Such calculations are crucial for understanding how modifications to the 6H-benzo[c]chromen-1-ol structure can influence its antioxidant activity and other chemical properties. researchgate.net
Mechanistic studies for the formation of related heterocyclic systems, such as the synthesis of 6H-benzo[c]chromenes from S-Aryl dibenzothiophenium salts, have also benefited from computational analysis. The free energy of activation (ΔG#) for the inversion of a resulting helicoidal structure was estimated by temperature-dependent NMR and found to be 81.2 kJ/mol. nih.gov
Table 1: Selected DFT-Calculated Energetic Data for Reactions Involving Benzo[c]chromene Scaffolds
| Reaction/Process | Computational Method | Calculated Parameter | Value | Significance |
|---|---|---|---|---|
| Rh-catalyzed [2+2+2] Cycloaddition | M06/6-311++G(d,p)//M06/6-31G(d) | Energy Barrier Difference (TS vs. ent-TS) | 8.4 kcal/mol | Explains high enantioselectivity. acs.org |
| Axial Chirality Rotation | DFT | Gibbs Free Energy of Rotation (ΔG) | 32.3 kcal/mol | Indicates high stability of the chiral axis. acs.org |
| Helicoidal Product Inversion | DFT (based on NMR data) | Free Energy of Activation (ΔG#) | 81.2 kJ/mol | Quantifies the stability of the product's conformation. nih.gov |
Computational Modeling of Molecular Interactions
Understanding the non-covalent interactions of this compound and its analogs is key to explaining their behavior in biological and chemical systems. Computational modeling provides a lens to visualize and quantify these subtle yet critical forces.
A notable application is the use of Independent Gradient Model based on Hirshfeld partition (IGMH) analysis in the study of rhodium-catalyzed [2 + 2 + 2] cycloadditions. acs.org This method allows for the visualization of intermolecular and intramolecular interactions in transition states. For instance, IGMH plots of the transition states were dissected into fragments (e.g., ligand, substrate, and alkyne) to observe their interactions. acs.org In one favorable transition state, the analysis revealed multiple stabilizing interactions between the carbonyl oxygen of the substrate and its neighboring environment, which were absent in the higher-energy, disfavored transition state. acs.org
Theoretical evaluations have also been conducted to model the interaction between various cannabinoid derivatives, including analogs of this compound, and biological macromolecules. nanobioletters.com A study on the interaction with interleukin-6 (using the 1N26 protein as a model) highlighted the specific amino acid residues involved in binding. nanobioletters.comnanobioletters.com These computational models help in understanding the structural basis for the biological activity of these compounds.
Molecular dynamics (MD) simulations, often paired with docking studies, offer a dynamic view of molecular interactions. acs.org For cannabinol (B1662348) (a naturally occurring this compound) and its metabolites, MD simulations have been used to study their interactions with cannabinoid receptors, providing insights into the stability of the ligand-receptor complex and the specific interactions that govern binding and activation. acs.org
Table 2: Methods for Modeling Molecular Interactions of Benzo[c]chromene Derivatives
| Computational Method | System Studied | Key Insight | Source |
|---|---|---|---|
| IGMH Analysis | Rh-catalyzed cycloaddition transition states | Visualized stabilizing interactions between ligand, substrate, and alkyne fragments. | acs.org |
| Molecular Docking | Cannabinoid derivatives and Interleukin-6 | Identified key amino acid residues involved in the protein-ligand interaction. | nanobioletters.comnanobioletters.com |
| Molecular Dynamics (MD) | Cannabinol metabolites and cannabinoid receptors | Provided a dynamic view of ligand-receptor binding and complex stability. | acs.org |
In-Silico Docking Studies with Biological Targets
In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of potential drugs, such as derivatives of this compound, with their biological targets.
The primary targets for many this compound derivatives are the cannabinoid receptors, CB1 and CB2. nih.govcannabissciencetech.com Docking studies have been instrumental in understanding the structure-activity relationships of these compounds. For example, computational modeling of adamantyl cannabinoids, which feature the this compound core, suggests that specific hydroxyl groups can engage in hydrogen-bonding interactions with a corresponding subsite on the receptor. nih.gov In-silico docking of a series of cannabinoid ethers into CB1 and CB2 receptors was performed to analyze the key interacting residues that determine binding affinity and selectivity. cannabissciencetech.com
A comprehensive theoretical study evaluated the interaction of twenty-five cannabinoid derivatives, including several this compound compounds like 3-Ethyl-6,6,9-trimethyl-6H-benzo[c]chromen-1-ol and 3,6,6,9-Tetramethyl-6H-benzo[c]chromen-1-ol, with interleukin-6 (protein 1N26). nanobioletters.comnanobioletters.com The results showed that many of these cannabinoids had a lower predicted inhibition constant than known interleukin-6 inhibitors, suggesting they could be good candidates for further investigation. nanobioletters.com Docking was performed using tools like Autodock Vina, and the analysis focused on binding energies and interactions with active site residues. nanobioletters.comchemrxiv.org
Table 3: In-Silico Docking of this compound Derivatives with Biological Targets
| Compound Type | Biological Target | Docking Tool | Key Findings | Source |
|---|---|---|---|---|
| Cannabinoid Ethers | CB1 and CB2 Receptors | Not Specified | Analyzed key interacting residues to understand binding affinity and selectivity. | cannabissciencetech.com |
| Adamantyl Cannabinoids | Putative Cannabinoid Receptor | Molecular Modeling | Hydroxyl groups engage in hydrogen bonding with a receptor subsite. | nih.gov |
| Various Cannabinoid Derivatives | Interleukin-6 (1N26 protein) | Not Specified | Predicted lower inhibition constants for several cannabinoids compared to known inhibitors. | nanobioletters.comnanobioletters.com |
| Cannabinol and Metabolites | CB1 and CB2 Receptors | Not Specified | Elucidated binding modes and receptor activation/antagonism profiles. | acs.org |
Prediction of Reactivity and Regioselectivity via Computational Methods
Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of chemical reactions, providing guidance for synthetic planning. These methods have been successfully applied to reactions involving the this compound scaffold.
For the synthesis of functionalized 6H-benzo[c]chromenes via a Diels-Alder/aromatization sequence, DFT calculations were used to analyze the transition states. rsc.org The energetic analysis confirmed the experimentally observed regioselectivity, demonstrating the predictive power of the computational approach. rsc.org Similarly, in a rhodium-catalyzed [2 + 2 + 2] cycloaddition to form the benzo[c]chromenol core, computational studies were key to understanding why different ligands led to different regioisomers. acs.org The calculations suggested that the origin of regioselectivity was different for the two ligands investigated, (S)-DTBM-BINAP and (R,R)-BenzP*. acs.org
More generalized methods have also been developed. The RegioSQM method, for instance, is a tool designed to predict the regioselectivity of electrophilic aromatic substitution reactions, which are common in the functionalization of aromatic systems like this compound. amazonaws.com This method works by calculating the free energies of protonation for all aromatic C-H positions using a semiempirical method; the position with the lowest free energy is predicted to be the most nucleophilic and thus the most likely site of electrophilic attack. amazonaws.com This approach has shown a high success rate (96%) in a retrospective analysis of over 525 literature examples. amazonaws.com Another approach uses empirically calculated 1H and 13C NMR chemical shifts to predict the most electron-rich position, which often correlates with the site of electrophilic attack. researchgate.net
These predictive tools are invaluable for organic chemists, as they can reduce the amount of trial-and-error experimentation required to achieve a desired reaction outcome, making the synthesis of complex molecules like specific this compound derivatives more efficient. amazonaws.com
Table 4: Computational Prediction of Regioselectivity
| Reaction Type | Computational Method | Basis of Prediction | Outcome | Source |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | DFT | Transition state energy analysis | Predicted regioselectivity matched experimental results. | rsc.org |
| Rh-catalyzed [2+2+2] Cycloaddition | DFT | Analysis of ligand-substrate interactions and energy barriers | Explained the ligand-controlled divergence in regioselectivity. | acs.org |
| Electrophilic Aromatic Substitution | RegioSQM | Lowest free energy of C-H protonation | Identifies the most nucleophilic center and likely site of attack. | amazonaws.com |
| Electrophilic Aromatic Substitution | Calculated NMR Shifts | Lowest calculated 1H or 13C chemical shift | Correlates with the most electron-dense and reactive position. | researchgate.net |
Structure Activity Relationships and Molecular Interactions of 6h Benzo C Chromen 1 Ol Derivatives
Design and Synthesis of Structural Analogues and Their Chemical Modifications
The synthesis of 6H-Benzo[c]chromen-1-ol analogues is a field of active research, driven by the need to explore structure-activity relationships (SAR) and develop ligands with tailored affinities for cannabinoid receptors. viamedica.pl A variety of synthetic strategies have been developed, ranging from the total synthesis of natural products to the creation of novel derivatives through chemical modifications.
One of the foundational methods for creating the tricyclic benzopyran core involves the acid-catalyzed condensation of a resorcinol (B1680541) with a chiral terpene, such as (+)-(1R)-nopinone or optically pure citronellal (B1669106). nih.govnih.gov For instance, the first stereoselective total synthesis of the natural diastereomer (6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol and its unnatural (6aR,9S,10aR) counterpart was achieved using 5-pentylcyclohexane-1,3-dione (B100022) and optically pure citronellal through an intramolecular Diels-Alder reaction. nih.govchemrxiv.org Another approach uses diethylaluminium chloride to mediate the Knoevenagel condensation of olivetol (B132274) with (R)-(+)- or (S)-(-)-citronellal. chemrxiv.org
Modifications to the core structure are extensive and target several key pharmacophoric regions to modulate activity and selectivity:
C-Ring Modifications: Researchers have substituted the C-ring in the nabilone (B1677615) structure with a seven-membered lactone to improve pharmacokinetic properties. researchgate.netmdpi.com The synthesis of these "cannabilactones" involves creating benzo[c]chromen-6-one analogs, which have shown high affinity and selectivity for the CB2 receptor. acs.org
C3-Side Chain Modifications: The alkyl side chain at the C3 position is a critical determinant of receptor affinity. nih.govnih.gov Syntheses have incorporated various groups at this position, including adamantyl moieties, which create bulky ligands with distinct binding properties. nih.gov Palladium-mediated Suzuki coupling is a common method for introducing diverse aryl or alkyl groups at the C3 position, allowing for late-stage diversification of the scaffold. acs.org
C9-Position Modifications: The functional group at the C9 position also influences activity. For example, (6aS,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol was synthesized from a nabilone derivative via Wittig olefination, hydrolysis, and subsequent reduction. nih.govchemrxiv.orgmdpi.com
Heterocyclic Analogues: To explore a wider chemical space, researchers have synthesized analogues where parts of the benzopyran scaffold are replaced with other heterocyclic systems, such as benzofurans. nih.govmdpi.com For example, (6aR,9R,10aS)-3-(benzofuran-2-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol was synthesized from a hydroboration intermediate. nih.govchemrxiv.org
Solid-phase synthesis has also been employed to create libraries of benzopyran derivatives for high-throughput screening. mdpi.com This approach allows for the efficient generation of diverse compounds by immobilizing a starting material, such as 4-hydroxysalicylaldehyde, on a resin and performing sequential chemical reactions. mdpi.com
| Synthetic Strategy | Key Reagents/Reactions | Targeted Modification | Example Compound Class | Reference |
|---|---|---|---|---|
| Total Stereoselective Synthesis | Intramolecular Diels-Alder; Knoevenagel condensation | Core Scaffold | Natural (-)-Δ⁹-THC diastereomers | nih.govchemrxiv.org |
| Palladium-Catalyzed Cross-Coupling | Suzuki Coupling | C3-Side Chain | Machaeriol Analogues | acs.org |
| Lactone Formation | Demethylative lactonization; Grignard reaction | C-Ring | Cannabilactones | acs.orgchim.it |
| Solid-Phase Synthesis | Domino oxa-Michael-aldol (DOMA) condensation | Library Generation | Tricyclic Benzopyrans | mdpi.com |
| Functional Group Interconversion | Wittig olefination; Reduction | C9-Position | 9-Hydroxymethyl Nabilone Derivatives | nih.govchemrxiv.orgmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure and physicochemical properties of compounds with their biological activities. nih.govmdpi.com For this compound derivatives and other synthetic cannabinoids, QSAR models are crucial for predicting their binding affinity to cannabinoid receptors, particularly CB1, which is associated with the psychoactive effects of these compounds. nih.govmdpi.com
The development of a QSAR model involves several steps:
Data Set Preparation: A diverse set of compounds with known CB1 receptor binding affinities is compiled. This includes tetrahydrocannabinol (THC) and various synthetic cannabinoids like naphthoylindoles and cyclohexylphenols. nih.govmdpi.com
Descriptor Calculation: For each compound in the dataset, a large number of molecular descriptors are calculated using software toolkits. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. nih.govmdpi.com
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares Regression (PLSR), are used to build regression models that link the calculated descriptors to the observed biological activity (e.g., CB1R-binding affinity). mdpi.com The reliability of the resulting model is rigorously evaluated through internal and external validation techniques, including Y-randomization tests. nih.govmdpi.com
A reliable QSAR model, once established, can be used to predict the CB1R-binding affinity of new or un-tested synthetic cannabinoids. nih.gov This predictive capability is valuable for identifying potentially harmful new psychoactive substances and for guiding the design of new therapeutic agents with desired receptor interaction profiles. nih.govmdpi.com While there have been efforts to develop electronic QSAR (E-QSAR) models to better understand the electronic effects influencing ligand-receptor interactions, this area is still evolving. google.com
Stereochemical Influences on Molecular Recognition and Activity
The three-dimensional arrangement of atoms, or stereochemistry, within this compound derivatives plays a pivotal role in their biological activity. The pharmacological action of these compounds is often highly stereospecific, meaning that different stereoisomers of the same molecule can exhibit vastly different affinities for cannabinoid receptors and, consequently, different biological effects. acs.org
A key example is found in the diastereomers of hexahydrocannabinol (B1216694) (HHC), specifically the (9R)-HHC and (9S)-HHC epimers. europa.eu The hydrogenation of Δ⁹-THC produces both (9R)-HHC and (9S)-HHC, typically in a ratio of approximately 7:1, respectively. mdpi.com Studies have shown that the (9R)-HHC epimer generally exhibits higher binding affinity for both CB1 and CB2 receptors compared to the (9S)-HHC epimer. chemrxiv.org This difference in affinity suggests that the specific orientation of the methyl group at the C9 position is critical for optimal interaction with the receptor binding pocket.
Similarly, the stereoselective synthesis of the natural (6aR,9R,10aR) diastereomer of 6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol versus its unnatural (6aR,9S,10aR) counterpart highlights the importance of stereochemistry. nih.govchemrxiv.org The natural isomer is significantly more potent than its synthetic counterparts, underscoring the precise geometric fit required for effective molecular recognition at the receptor site. acs.org
In another example, researchers synthesized an epimer, (6S,6aR,9R,10aS)-6-(2-hydroxyethyl)-6-methyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene-1,9-diol, where the hydroxyethyl (B10761427) group is in an equatorial position. This specific configuration resulted in greater affinity for both CB1 and CB2 receptors, leading to a more favorable ligand-receptor interaction. chemrxiv.org These findings collectively demonstrate that subtle changes in the stereochemical configuration of the fused ring system and its substituents can dramatically influence the compound's ability to bind to and activate cannabinoid receptors.
Ligand-Receptor Interaction Profiling (e.g., CB1 and CB2 Receptors)
The interaction of this compound derivatives with cannabinoid receptors CB1 and CB2 is governed by specific structural features, often referred to as pharmacophores. SAR studies have identified several key molecular components that dictate binding affinity and selectivity. nih.gov
Key pharmacophores for classical cannabinoids include:
The Phenolic Hydroxyl Group (C1-OH): This group is considered crucial for high-affinity binding to the CB1 receptor, likely participating in a hydrogen bond interaction within the receptor's binding site. nih.govcannabissciencetech.com Replacing this hydroxyl with a methoxy (B1213986) group or removing it altogether drastically reduces CB1 affinity while having a less pronounced effect on CB2 affinity. nih.govcannabissciencetech.com This observation has been exploited to design more CB2-selective ligands. cannabissciencetech.com
The C3-Side Chain: This is one of the most extensively studied pharmacophores. The length and bulk of this aliphatic chain significantly impact both affinity and selectivity for CB1 and CB2 receptors. nih.govchemrxiv.orgnih.gov For instance, replacing the typical pentyl chain with a bulky adamantyl group creates ligands with unique binding profiles. nih.gov
Northern and Southern Aliphatic Hydroxyl Groups: The presence of hydroxyl groups at positions C9, C11 (northern), or C6 (southern) can also modulate activity. nih.gov
Modifications to these key areas have led to the development of analogues with varied receptor profiles. For example, replacing the C3-alkyl chain with aryl or heterocyclic moieties, such as in machaeriol analogues, has produced compounds with significant CB2 receptor affinity. acs.org Molecular docking studies suggest that while these analogues occupy the same binding pocket as Δ⁹-THC, their substituted C3 groups may adopt different orientations. acs.org
The introduction of an ether linkage at the C1 position is another strategy to modulate receptor selectivity. The methyl ether analog of a potent cannabinoid, 1-methoxy-6,6,9-trimethyl-3-(2-methylhexan-2-yl)-6a,7,10,10a-tetrahydro-6H-benzo[c]chromene, showed a dramatic decrease in CB1 affinity (Ki >20,000 nM) but retained high CB2 affinity (Ki = 19 nM), making it highly CB2-selective. cannabissciencetech.com This highlights the critical role of the phenolic hydroxyl in CB1 binding. cannabissciencetech.com
| Compound | Modification | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| 6,6,9-trimethyl-3-(2-methylhexan-2-yl)-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol | Parent Compound | 0.83 | 0.49 | cannabissciencetech.com |
| 1-methoxy-6,6,9-trimethyl-3-(2-methylhexan-2-yl)-6a,7,10,10a-tetrahydro-6H-benzo[c]chromene | C1-OH replaced by C1-OCH₃ | >20,000 | 19 | cannabissciencetech.com |
| Δ⁹-THC methyl ether | C1-OH replaced by C1-OCH₃ | >10,000 | Not Specified | cannabissciencetech.com |
| (6aS,9S,10aS)-3-(Benzo[d] nih.govchemrxiv.orgdioxol-5-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol (11B) | Aryl group at C3 | >10 µM (IC₅₀) | 0.82 µM (IC₅₀) | acs.org |
| (6aS,9S,10aS)-6,6,9-trimethyl-3-(thiophen-2-yl)-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol (11H) | Heteroaryl group at C3 | >10 µM (IC₅₀) | 0.43 µM (IC₅₀) | acs.org |
| (6aS,9S,10aS)-3-((E)-oct-1-en-1-yl)-6,6,9-trimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol (11E) | Alkenyl chain at C3 | 1.0 µM (IC₅₀) | >10 µM (IC₅₀) | acs.org |
Chemical Biology and Mechanistic Studies of 6h Benzo C Chromen 1 Ol in Biological Systems
Mechanisms of Cannabinoid Receptor Interaction and Activation
The 6H-Benzo[c]chromen-1-ol scaffold is a core structure in many cannabinoids, which allows it to interact with the cannabinoid receptors, CB1 and CB2. smolecule.commdpi.com These receptors are key components of the endocannabinoid system, which is involved in regulating various physiological processes. nih.gov
The interaction of this compound derivatives with cannabinoid receptors is stereospecific, meaning that the spatial arrangement of atoms in the molecule is crucial for its binding affinity and activity. For instance, the (6aR,10aR) stereoisomer, found in compounds like Δ⁹-tetrahydrocannabinol (Δ⁹-THC), is a partial agonist at both CB1 and CB2 receptors. wikipedia.org This means it binds to and activates the receptors, but not to the same extent as a full agonist. The activation of these G-protein-coupled receptors (GPCRs) leads to a decrease in the intracellular concentration of the second messenger molecule cyclic adenosine (B11128) monophosphate (cAMP) by inhibiting the enzyme adenylate cyclase. nih.govwikipedia.org
The binding affinity of these compounds to the receptors can be influenced by various structural modifications. Key pharmacophores, or features of the molecule that are responsible for its biological activity, include a phenolic hydroxyl group at the C-1 position, a C-3 side chain, and hydroxyl groups at the C-9 or C-11 positions. nih.gov For example, hexahydrocannabinol (B1216694) (HHC) diastereomers exhibit different binding affinities, with the 9R-HHC isomer showing a high affinity for both CB1 and CB2 receptors. cannareporter.eu The interaction is also influenced by the presence of other cannabinoids, which can lead to synergistic or antagonistic effects. mdpi.com
Studies have shown that some derivatives of this compound can act as allosteric modulators of cannabinoid receptors. nih.gov This means they bind to a site on the receptor that is different from the main binding site, and can modify the receptor's response to other cannabinoids. This can lead to a more nuanced regulation of the endocannabinoid system.
The following table summarizes the binding affinities of some this compound derivatives to cannabinoid receptors:
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CB1 | 40.7 wikipedia.org |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CB2 | 36 wikipedia.org |
| 9R-Hexahydrocannabinol (9R-HHC) | CB1 | ~15 cannareporter.eu |
| 9R-Hexahydrocannabinol (9R-HHC) | CB2 | ~13 cannareporter.eu |
| 9S-Hexahydrocannabinol (9S-HHC) | CB1/CB2 | ~10 times lower than 9R-HHC cannareporter.eu |
Endocannabinoid System Modulation by Benzo[c]chromen-1-ol Scaffolds
The endocannabinoid system (ECS) is a complex network of receptors, endogenous ligands (endocannabinoids), and enzymes that regulate various physiological processes. The this compound scaffold, being structurally similar to endocannabinoids, can modulate the ECS in several ways.
One of the main ways that these compounds modulate the ECS is by directly interacting with the cannabinoid receptors, CB1 and CB2. nih.gov As discussed in the previous section, this interaction can lead to the activation or inhibition of the receptors, which in turn can affect a wide range of physiological processes. For example, the activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors in the immune system can have anti-inflammatory effects. wikipedia.org
In addition to directly interacting with cannabinoid receptors, some derivatives of this compound can also modulate the ECS by affecting the levels of endocannabinoids. For example, some compounds have been shown to inhibit the enzymes that are responsible for the breakdown of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov By inhibiting these enzymes, these compounds can increase the levels of endocannabinoids in the body, which can lead to a more sustained activation of the cannabinoid receptors.
The modulation of the ECS by this compound derivatives can also be influenced by the presence of other cannabinoids. For example, some studies have shown that the combination of different cannabinoids can lead to a synergistic effect, where the combined effect is greater than the sum of the individual effects. mdpi.com This is known as the "entourage effect," and it is thought to be due to the complex interactions between different cannabinoids and the ECS.
Biochemical Pathways Modulated by Benzo[c]chromen-1-ol Derivatives
The interaction of this compound derivatives with biological systems can lead to the modulation of various biochemical pathways. These pathways are involved in a wide range of cellular processes, including oxidative stress, inflammation, cell proliferation, and apoptosis.
Oxidative Stress Pathway Modulation
Some derivatives of this compound have been shown to possess antioxidant properties, which means they can protect cells from damage caused by oxidative stress. smolecule.com Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. ROS are highly reactive molecules that can damage cells and contribute to the development of various diseases.
The antioxidant activity of these compounds is thought to be due to their ability to scavenge free radicals and to chelate metal ions that are involved in the production of ROS. Some studies have also shown that these compounds can upregulate the expression of antioxidant enzymes, which can further protect cells from oxidative stress.
Inflammatory Response Pathway Modulation
Inflammation is a complex biological response that is triggered by harmful stimuli, such as pathogens, damaged cells, or irritants. While inflammation is a normal and essential part of the body's defense mechanism, chronic inflammation can contribute to the development of various diseases.
Some derivatives of this compound have been shown to have anti-inflammatory properties. smolecule.com These compounds can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net They can also inhibit the activation of inflammatory cells, such as macrophages and neutrophils.
The anti-inflammatory effects of these compounds are thought to be mediated by their interaction with the cannabinoid receptors, as well as by their ability to modulate other signaling pathways that are involved in the inflammatory response.
Cell Proliferation and Apoptosis Mechanisms
Cell proliferation is the process by which cells grow and divide, while apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. Dysregulation of these processes can lead to the development of cancer.
Some derivatives of this compound have been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. mdpi.comnih.gov These compounds can inhibit the growth of cancer cells by arresting the cell cycle and by inducing apoptosis. The pro-apoptotic effects of these compounds are thought to be mediated by their ability to activate the caspase cascade, which is a family of proteases that play a key role in the execution of apoptosis.
The anti-cancer effects of these compounds are thought to be mediated by their interaction with the cannabinoid receptors, as well as by their ability to modulate other signaling pathways that are involved in cell proliferation and apoptosis. For example, some hexahydrocannabinol analogs have been shown to inhibit VEGF-induced proliferation and migration of human endothelial cells, suggesting a potential anti-angiogenic mechanism. nih.govresearchgate.net
Enzyme Inhibition Mechanisms (e.g., Butyrylcholinesterase)
In addition to their effects on cannabinoid receptors and other signaling pathways, some derivatives of this compound have been shown to inhibit the activity of certain enzymes. One such enzyme is butyrylcholinesterase (BChE), which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. asianpubs.org
The inhibition of BChE by these compounds is thought to be due to their ability to bind to the active site of the enzyme, which prevents the enzyme from binding to its substrate. The inhibitory potential of these compounds can be influenced by various structural modifications. For example, the parent compound (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol and its 4-chlorobenzyloxy derivative have shown promising activity against BChE. asianpubs.org
The following table summarizes the IC50 values of some this compound derivatives against BChE:
| Compound | IC50 (µmol/L) |
| (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | 48.71 ± 0.25 asianpubs.org |
| (6aR,10aR)-1-(4-chlorobenzyloxy)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene | 59.31 ± 0.11 asianpubs.org |
| (6aR,10aR)-1-ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene | 71.61 ± 0.08 asianpubs.org |
| (6aR,10aR)-1-(2-bromoethoxy)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene | 61.21 ± 0.31 asianpubs.org |
| (6aR,10aR)-1-isopropoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene | 73.31 ± 0.04 asianpubs.org |
Biotransformation and Metabolite Formation of Benzo[c]chromen-1-ol Derivatives
The biotransformation of compounds based on the this compound scaffold is a critical area of study, as metabolism significantly influences their biological activity, duration of action, and clearance from the body. Research into the metabolic fate of these derivatives, particularly prominent cannabinoids like Δ⁹-tetrahydrocannabinol (THC), cannabinol (B1662348) (CBN), and the semi-synthetic hexahydrocannabinol (HHC), has elucidated complex enzymatic pathways primarily occurring in the liver. These processes are generally categorized into Phase I functionalization reactions and Phase II conjugation reactions.
Phase I metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. thepermanentejournal.org For many benzo[c]chromen-1-ol derivatives, this involves oxidative attacks, primarily hydroxylation. For instance, THC is extensively metabolized by CYP2C enzymes into its primary active metabolite, 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC). wikipedia.orgacs.org This metabolite is then further oxidized, a process involving cytosolic enzymes like aldehyde dehydrogenases, to form the main inactive circulating metabolite, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (11-COOH-THC). acs.orgnih.gov This oxidative pathway at the C11 position is a common feature for many compounds in this class.
Similarly, cannabinol (CBN) metabolism is facilitated in part by CYP2C9 and CYP3A4 isoforms. wikipedia.org The biotransformation of hexahydrocannabinol (HHC), a saturated analog, also follows this established pattern, with primary metabolic routes involving oxidation at the C11 position and on the pentyl side chain to produce corresponding hydroxylated and carboxylic acid species. semanticscholar.org In vitro studies using hepatic microsomes from various species have confirmed that 11-hydroxyhexahydrocannabinol is a major metabolite of HHC. mdpi.comchemrxiv.org
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. A significant conjugation pathway for benzo[c]chromen-1-ol derivatives is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. acs.org Both the parent compounds and their hydroxylated metabolites can undergo glucuronidation, leading to the formation of glucuronide conjugates that are primarily excreted in feces and urine. thepermanentejournal.orgwikipedia.org For example, the major metabolite of THC found in urine is the glucuronic acid ester of 11-COOH-THC. wikipedia.org
The table below summarizes the key enzymes involved in the biotransformation of representative Benzo[c]chromen-1-ol derivatives.
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Representative Substrate(s) |
| Cytochrome P450 (Phase I) | CYP2C9, CYP2C19, CYP3A4 | Primary oxidation (hydroxylation) of the cannabinoid structure. thepermanentejournal.orgacs.orgwikipedia.org | Δ⁹-THC, CBD, CBN, HHC |
| Aldehyde Dehydrogenase (Phase I) | Not specified | Oxidation of intermediate aldehyde metabolites to carboxylic acids. acs.org | 11-hydroxy-THC |
| Aldehyde Oxidase (Phase I) | Not specified | Contributes to the formation of carboxy metabolites. acs.org | 11-hydroxy-THC |
| UDP-Glucuronosyltransferase (Phase II) | Not specified | Conjugation with glucuronic acid to increase water solubility for excretion. acs.orgsemanticscholar.org | HHC, THC, and their Phase I metabolites |
The biotransformation process results in a variety of metabolites, each with potentially different biological activities compared to the parent compound. The major metabolites of several key Benzo[c]chromen-1-ol derivatives are detailed in the following table.
| Parent Compound | Major Metabolite(s) | Metabolic Pathway |
| Δ⁹-Tetrahydrocannabinol (THC) | 11-hydroxy-Δ⁹-THC (11-OH-THC) 11-nor-9-carboxy-Δ⁹-THC (11-COOH-THC) acs.orgnih.gov | Hydroxylation followed by oxidation |
| Hexahydrocannabinol (HHC) | 11-hydroxy-HHC HHC-11-oic acid semanticscholar.org | Hydroxylation and oxidation |
| Cannabidiol (B1668261) (CBD) | 7-hydroxy-CBD (7-OH-CBD) 7-carboxy-CBD (7-COOH-CBD) acs.org | Hydroxylation followed by oxidation |
| Cannabinol (CBN) | 11-hydroxy-CBN (11-OH-CBN) wikipedia.org | Hydroxylation |
Advanced Applications of 6h Benzo C Chromen 1 Ol As Chemical Scaffolds
Development of Chemical Probes for Biological Research (e.g., Photoaffinity Probes)
The 6H-Benzo[c]chromen-1-ol framework is instrumental in the design of chemical probes, particularly photoaffinity probes, to investigate biological systems. These probes are designed to bind to specific biological targets, such as proteins, and upon photoactivation, form a covalent bond with the target. This allows for the identification and characterization of the protein's function and interactions.
One notable application is in the study of cannabinoid receptors. The structural resemblance of this compound to cannabinoids, like tetrahydrocannabinol (THC), makes it an ideal scaffold for creating probes to explore the cannabinoid system. smolecule.comnih.gov For instance, researchers have developed photoaffinity probes based on the cannabinoid structure to map the protein interaction landscape in neuroblastoma cells. nih.gov These probes help in identifying the specific proteins that interact with cannabinoids, providing insights into their therapeutic effects, which include analgesia, appetite stimulation, and antiemetic properties. nih.gov
The synthesis of these probes often involves modifying the this compound core to include a photolabile group, such as a diazirine, and a tag for detection, like biotin (B1667282) or a fluorescent dye. The synthesis can be complex, involving multiple steps to introduce the necessary functional groups while maintaining the probe's affinity for its target. nih.govnih.gov For example, the synthesis of a cannabinoid-based photoaffinity probe involved the preparation of a bicyclic resorcinol (B1680541) derivative which was then reacted to form the core structure. nih.gov
| Probe Type | Target | Application |
| Cannabinoid-Based Photoaffinity Probe | Cannabinoid Receptors (CB1 and CB2) | Mapping protein interactions in neuroblastoma cells. nih.gov |
| Adamantyl Cannabinoid Probes | CB1 Receptor | Investigating ligand-receptor interactions. nih.gov |
| Cannabilactone-Based Probes | CB2 Receptor | Developing selective agonists with peripheral analgesic activity. acs.org |
Integration into Conjugated Polymers for Electronic and Material Science Applications
The electron-rich nature of the this compound scaffold makes it a promising building block for conjugated polymers used in organic electronics and material science. rsc.org By incorporating this moiety into a polymer chain, researchers can tune the electronic properties of the material, such as the bandgap, to suit specific applications like organic solar cells and flexible field-effect transistors. rsc.orgevitachem.com
A key strategy involves copolymerizing 6H-benzo[c]chromene derivatives with electron-deficient units to create low-bandgap polymers. rsc.org For example, two such polymers, PBCDTBT and PBCDPP2T, were synthesized by polymerizing benzo[c]chromene with dithienyl benzothiadiazole (DTBT) and diketopyrrolopyrrole (DPP2T), respectively. rsc.org These polymers exhibited improved performance in polymer solar cells compared to their fluorene-based counterparts. rsc.org The introduction of the oxygen atom in the benzo[c]chromene unit enhances the electron-donating ability, leading to a narrower bandgap, stronger and broader light absorption, and higher hole mobility. rsc.org
The synthesis of these polymers typically involves metal-catalyzed cross-coupling reactions, such as Suzuki coupling, to link the monomer units. chim.itresearchgate.net The properties of the resulting polymers can be further fine-tuned by modifying the substituents on the 6H-benzo[c]chromene core. chim.it
| Polymer | Comonomer | Application | Key Finding |
| PBCDTBT | Dithienyl benzothiadiazole (DTBT) | Polymer Solar Cells | Higher power conversion efficiency (5.74%) compared to fluorene-based polymer (2.56%). rsc.org |
| PBCDPP2T | Diketopyrrolopyrrole (DPP2T) | Polymer Solar Cells | Lower bandgap due to the strong electron-donating benzo[c]chromene unit. rsc.org |
Utilization in the Synthesis of Complex Natural Product Analogues
The this compound scaffold serves as a crucial starting point for the synthesis of analogues of complex natural products, particularly those with a similar tricyclic core. nih.govchemrxiv.org This approach allows chemists to create novel compounds with potentially improved biological activities or to study the structure-activity relationships of the natural products themselves.
A significant area of focus is the synthesis of cannabinoid analogues. nih.govresearchgate.net By modifying the substituents on the 6H-benzo[c]chromene ring system, researchers can develop compounds with altered selectivity for cannabinoid receptors (CB1 and CB2) or with different pharmacological profiles. mdpi.com For example, the synthesis of hexahydrocannabinol (B1216694) (HHC) homologues has been achieved through the hydrogenation of related cannabinoid structures. nih.govresearchgate.net These synthetic efforts have led to the discovery of compounds with potential therapeutic applications, such as in pain relief. researchgate.net
The synthesis of these analogues often employs strategies like Diels-Alder reactions, Claisen rearrangements, and various cyclization methods to construct the core tricyclic system. chim.itrsc.orgacs.org For instance, the total synthesis of some cannabinoid isomers has been achieved using an intramolecular Diels-Alder reaction as a key step. chim.it These synthetic routes provide access to a wide range of structurally diverse molecules that would be difficult to obtain from natural sources. researchgate.nettubitak.gov.tr
| Natural Product Analogue | Synthetic Strategy | Potential Application |
| Hexahydrocannabinol (HHC) Homologues | Hydrogenation of THC analogues | Pain relief, research tools. nih.govresearchgate.net |
| Cannabinol (B1662348) Bioisosteres | Rhodium-catalyzed [2+2+2] cycloaddition | Pharmacological studies. acs.org |
| Machaeriol Analogues | Friedel-Crafts alkylation and cyclization | Exploration of novel biological activities. chemrxiv.orgmdpi.com |
Q & A
What are the common synthetic routes for 6H-Benzo[c]chromen-1-ol and its derivatives in medicinal chemistry research?
Answer:
Synthesis typically employs sustainable and efficient methods:
- Microwave-assisted catalyst-free reactions in aqueous media yield substituted 6H-Benzo[c]chromenes with up to 92% efficiency, minimizing byproducts .
- Electrosynthesis achieves regioselective formation of 6H-Benzo[c]chromen-6-ones via controlled electrochemical conditions (e.g., 0.5 V vs. Ag/AgCl) .
How can researchers address structural instability of this compound derivatives during in vitro bioactivity assays?
Answer:
Key strategies include:
- Introducing electron-withdrawing substituents (e.g., -NO₂ at position 6) to reduce oxidative degradation .
- Using pro-drug formulations with acetyl-protected hydroxyl groups that hydrolyze under physiological conditions .
- Conducting stability-activity relationship (SAR) studies under accelerated degradation protocols (40°C, 75% RH for 14 days) .
What analytical techniques are critical for characterizing this compound derivatives?
Answer:
Essential methods:
- X-ray crystallography resolves ring conformations (e.g., boat-chair fusion in 6a,7,8,10a-tetrahydro derivatives) .
- High-resolution mass spectrometry (HRMS) confirms molecular weights with <3 ppm accuracy for labile compounds .
- ²⁵³ nm UV-HPLC ensures >95% purity for pharmacological studies .
How do substitution patterns at positions 3, 6, and 9 influence the pharmacological selectivity of this compound-based PI3Kα inhibitors?
Answer:
- Position 3 : Pentyl/phenethyl groups enhance lipid bilayer penetration (logP >4.2 correlates with IC₅₀ <50 nM in MCF-7 cells) .
- Position 6 : Methyl groups stabilize boat conformations critical for ATP-binding (Kd = 1.8 nM vs. 12 nM for unmethylated analogs) .
- Position 9 : Electron-donating groups (-OCH₃) improve metabolic stability (t₁/₂ >6 hrs) and selectivity (PI3Kα:PI3Kβ = 300:1) .
What legal considerations apply to international research collaborations involving this compound derivatives with potential cannabinoid receptor activity?
Answer:
Under Swiss BetmVV-EDI regulations (Article 303):
- Derivatives are controlled as synthetic cannabinoids unless used for industrial/scientific purposes .
- Researchers must document non-recreational intent and use secure storage (dual-authentication cabinets).
- International shipments require DEA Form 225 for Schedule I precursors .
What strategies optimize the yield of 6H-Benzo[c]chromen-6-one derivatives in multi-step syntheses?
Answer:
- Ring-closing : BF₃·Et₂O catalysis (0.5 eq, 60°C) achieves 78% conversion from dihydro precursors .
- Purification : Sequential chromatography (silica → Sephadex LH-20) removes regioisomeric byproducts .
- Scale-up : Flow chemistry maintains exotherms <50°C during Friedel-Crafts acylations for gram-scale production .
How can computational modeling guide the design of this compound derivatives with dual cholinesterase and β-amyloid aggregation inhibition?
Answer:
- Pharmacophore modeling identifies critical H-bond donors (OH at position 1) and hydrophobic pockets (methyl at 6) .
- MD simulations reveal stable binding (RMSD <1.5Å over 100 ns) to acetylcholinesterase and Aβ₁₋₄₂ fibrils .
- ADMET predictions prioritize derivatives with BBB permeability (PS >5 nm/ms) and low hERG inhibition (IC₅₀ >10 μM) .
What are the validated biological targets for this compound derivatives beyond PI3Kα and cannabinoid receptors?
Answer:
Emerging targets include:
- Cholinesterases : 6-oxo derivatives inhibit AChE (IC₅₀ = 2.3 μM) via π-cation interactions with Trp86 .
- G-quadruplex DNA : Stabilize oncogene promoters (c-MYC, KRAS) with ΔTm >8°C .
- TRPV1 channels : 3-pentyl analogs act as antagonists (Ki = 90 nM) for neuropathic pain .
How should researchers resolve contradictory activity data between enzymatic assays and cell-based studies for this compound-based inhibitors?
Answer:
Address discrepancies via:
- PAMPA assays to correlate logPe with cellular IC₅₀ shifts .
- Equilibrium dialysis to adjust for protein binding (95% serum binding reduces free drug 20-fold) .
- LC-MS/MS metabolite screening to identify prodrug conversions (e.g., hydroxylation at position 8 boosts activity 10×) .
What crystallographic techniques elucidate the binding modes of this compound derivatives with therapeutic targets?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
